

Application Notes and Protocols: Spikenard (Nardostachys jatamansi) Extract in Skin Cell Proliferation Studies

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Compound of Interest

Compound Name: *Spikenard extract*

Cat. No.: *B15285808*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spikenard, derived from the rhizomes of *Nardostachys jatamansi*, is a perennial herb native to the Himalayas, traditionally valued in Ayurvedic and Unani medicine for its medicinal and cosmetic properties.[1] Modern scientific inquiry has begun to validate its traditional uses, particularly in dermatology. **Spikenard extract** is rich in bioactive compounds such as jatamansic acid, nardal, and various sesquiterpenes, which are believed to contribute to its therapeutic effects.[1] In the context of skin biology, Spikenard has demonstrated notable antioxidant, anti-inflammatory, and wound-healing properties.[2][3] It is reported to stimulate fibroblasts, enhancing the production of collagen and elastin, which are crucial for maintaining skin elasticity and reducing wrinkles.[4] These characteristics make **Spikenard extract** a compelling candidate for investigation in skin cell proliferation, regeneration, and the development of novel dermatological and cosmetic applications.

Applications

The study of **Spikenard extract**'s effects on skin cell proliferation has several key applications in dermatological research and product development:

- **Wound Healing:** By potentially modulating the activity of fibroblasts and keratinocytes, **Spikenard extract** can be investigated for its efficacy in accelerating wound repair and tissue regeneration.[2][3]
- **Anti-Aging Formulations:** Its ability to stimulate collagen and elastin synthesis in fibroblasts makes it a valuable ingredient for cosmetic and therapeutic products aimed at reducing the signs of skin aging.[4]
- **Anti-Inflammatory Treatments:** **Spikenard extract** has been shown to inhibit inflammatory biomarkers in skin cells, suggesting its potential use in topical treatments for inflammatory skin conditions.[2][3]
- **Biocompatible Materials:** The low cytotoxicity of **Spikenard extract** on keratinocytes suggests its potential for incorporation into biocompatible nanomaterials for various biomedical applications.[5][6]

Data Presentation

The following tables summarize the observed effects of **Spikenard extract** on human skin cells from in vitro studies.

Table 1: Effects of Spikenard Essential Oil on Human Dermal Fibroblasts

| Cell Type | Extract Concentration | Observed Effects | Reference |
|---|-----------------------|---|-----------|
| Human Dermal Fibroblasts | 0.0033% | Anti-proliferative Activity: Strong and significant anti-proliferative effect observed. | [2][3] |
| Cytotoxicity: Showed significant cytotoxic activity, though not considered overt. | | | |
| Inhibition of Inflammatory Biomarkers: Significantly inhibited MCP-1, VCAM-1, ICAM-1, IP-10, and I-TAC. | | | |
| Inhibition of Tissue-Remodeling Molecules: Significantly inhibited Collagen I and III, EGFR, PAI-1, TIMP-1, and TIMP-2. | | | |
| Inhibition of Immunomodulatory Molecules: Significantly inhibited M-CSF. | | | |

Table 2: Cytocompatibility of Spikenard-Containing Nanobiocomposites on Human Keratinocytes

| Cell Line | Material | Observed Effects | Reference |
|---|---|--|-----------|
| Human Keratinocytes (HaCaT) | Spikenard herbal immobilized polymer nano-biocomposites | Low Cytotoxicity: The nano-biocomposites possessed significantly low cytotoxicity against HaCaT cells. | [5][6] |
| Cell Growth and Proliferation: Keratinocyte cells grew well with uniform distribution on the nanobiocomposites, indicating good cell proliferation. | | | |

Experimental Protocols

The following are detailed protocols for key experiments involving the application of **Spikenard extract** in skin cell proliferation studies. These are generalized protocols based on published research and standard laboratory practices.

Protocol 1: Preparation of **Spikenard Extract** for Cell Culture

This protocol describes the preparation of a stock solution of Spikenard essential oil for use in cell culture experiments.

Materials:

- Spikenard (*Nardostachys jatamansi*) essential oil
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Prepare a stock solution of Spikenard essential oil (e.g., 10% v/v) in DMSO.
- Vortex the stock solution thoroughly to ensure complete dissolution.
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
- Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. For example, to achieve a final concentration of 0.0033% Spikenard EO, dilute the stock solution accordingly.
- Always prepare a vehicle control using the same final concentration of DMSO as in the treatment groups.

Protocol 2: Culture of Human Dermal Fibroblasts (HDFs)

This protocol outlines the standard procedure for culturing primary human dermal fibroblasts.

Materials:

- Primary Human Dermal Fibroblasts
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- Incubator (37°C, 5% CO₂)

Procedure:

- Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Thaw cryopreserved HDFs rapidly in a 37°C water bath.
- Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium every 2-3 days.
- When cells reach 80-90% confluency, subculture them by first washing with PBS, then adding 3 mL of Trypsin-EDTA and incubating for 3-5 minutes.
- Neutralize the trypsin with 6 mL of complete growth medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol 3: Culture of Human Keratinocytes (HaCaT)

This protocol describes the culture of the immortalized human keratinocyte cell line, HaCaT.

Materials:

- HaCaT cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)

- Incubator (37°C, 5% CO₂)

Procedure:

- Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[2]
- Follow the same general procedure for thawing, culturing, and subculturing as described for HDFs (Protocol 2).
- HaCaT cells are typically robust and proliferate rapidly. Monitor confluency closely to avoid overgrowth.

Protocol 4: Cell Proliferation Assay (MTT-Based)

This protocol details the use of the MTT assay to assess the effect of **Spikenard extract** on the proliferation of skin cells.

Materials:

- HDF or HaCaT cells
- 96-well cell culture plates
- **Spikenard extract** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete growth medium.

- Incubate for 24 hours to allow for cell attachment.
- Remove the medium and add 100 µL of fresh medium containing various concentrations of **Spikenard extract**. Include a vehicle control (medium with DMSO) and a no-treatment control.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the no-treatment control.

Protocol 5: Cytotoxicity Assay

This protocol is based on the methodology used to assess the cytotoxicity of Spikenard-containing materials on HaCaT cells.[\[2\]](#)

Materials:

- HaCaT cells
- 24-well cell culture plates
- **Spikenard extract** working solutions
- Complete growth medium
- Trypan blue solution
- Hemocytometer or automated cell counter

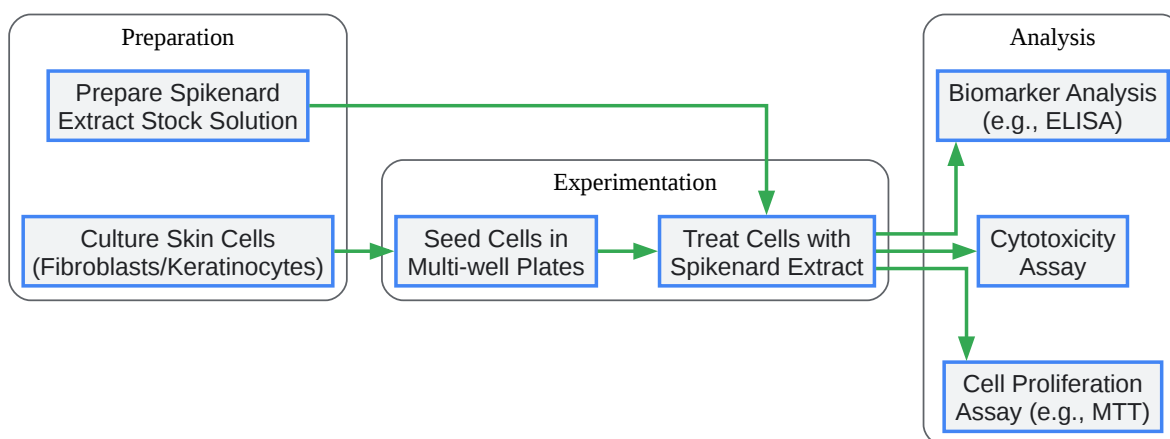
Procedure:

- Seed 1×10^5 HaCaT cells per well in a 24-well plate and allow them to attach overnight.[\[2\]](#)

- Treat the cells with various concentrations of **Spikenard extract** or the test material for 24 hours.[2]
- After incubation, collect the cells by trypsinization.
- Stain the cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
- Calculate the percentage of viable cells for each treatment condition.

Visualizations

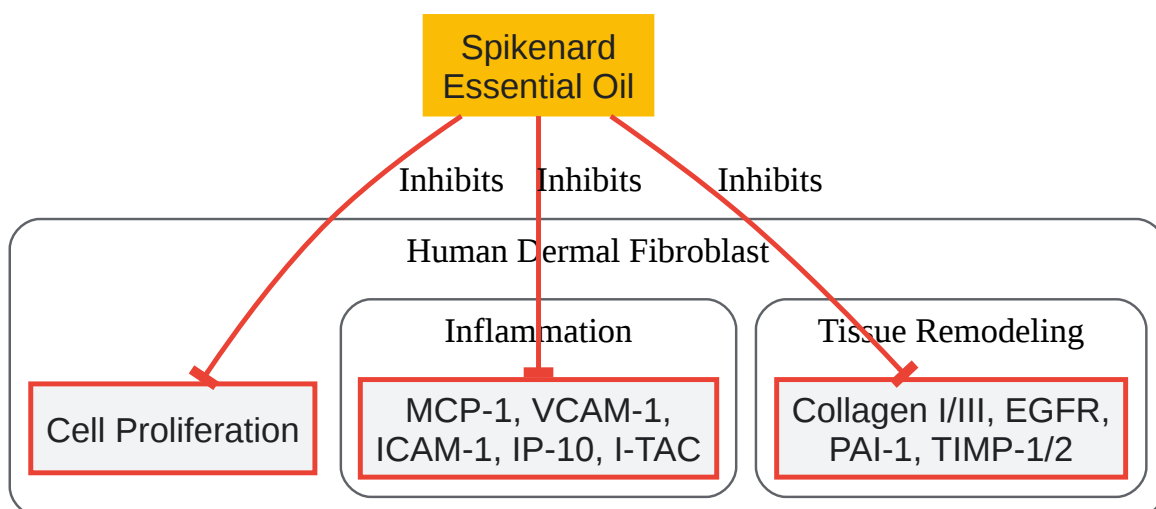
Experimental Workflow



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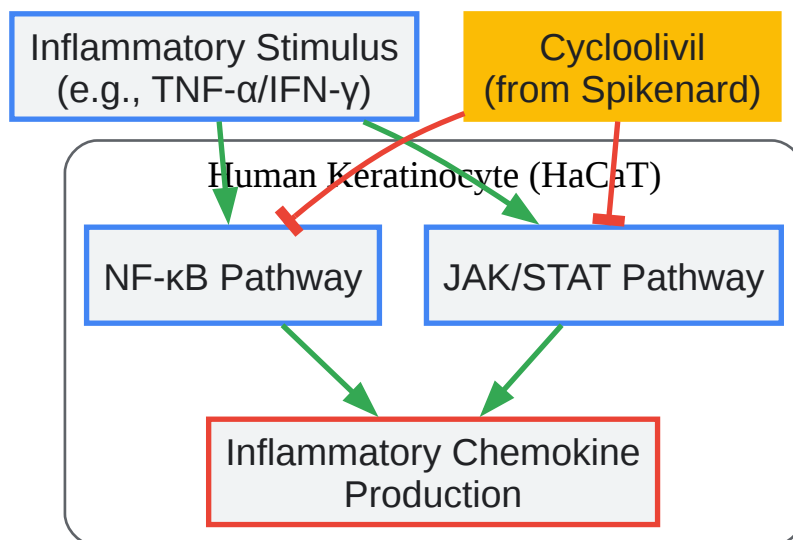
Experimental workflow for studying **Spikenard extract** effects.

Signaling Pathways



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Inhibitory effects of Spikenard on dermal fibroblasts.



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Anti-inflammatory action of a Spikenard compound.

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References

- 1. Immortelle (*Helichrysum italicum* (Roth) G. Don) Essential Oil Showed Antibacterial and Biofilm Inhibitory Activity against Respiratory Tract Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
- 3. Chemical composition analysis and in vitro biological activities of ten essential oils in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical composition analysis and in vitro biological activities of ten essential oils in human skin cells [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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